4-Amino-3-sulfobutanoic acid

Description

Properties

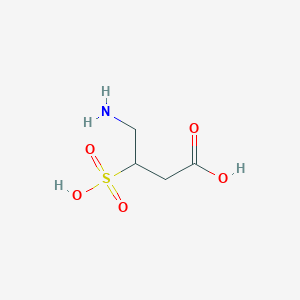

Molecular Formula |

C4H9NO5S |

|---|---|

Molecular Weight |

183.19 g/mol |

IUPAC Name |

4-amino-3-sulfobutanoic acid |

InChI |

InChI=1S/C4H9NO5S/c5-2-3(1-4(6)7)11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10) |

InChI Key |

FFSUAQIDXWYPBE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following compounds share partial structural homology with 4-amino-3-sulfobutanoic acid but differ in substituents, aromaticity, or oxidation states:

Key Comparative Analysis

- Acidity and Solubility: Sulfonic acid derivatives (e.g., this compound, 4-amino-6-chlorotoluene-3-sulphonic acid) exhibit strong acidity (pKa ~ -1 to 2) and high water solubility due to the -SO₃H group. In contrast, sulfino (-SO₂H) derivatives (e.g., 2-amino-4-sulfinobutanoic acid) are less acidic (pKa ~ 1-3) . The fluorophenyl group in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid enhances lipophilicity, reducing water solubility but improving membrane permeability in bioactive contexts .

- Biological Interactions: Chiral compounds like (R)-4-Amino-3-(4-fluorophenyl)butanoic acid may exhibit stereospecific interactions with enzymes or receptors, unlike non-chiral sulfonic acids . Aromatic sulfonic acids (e.g., naphthalene derivatives) are often used as reagents or dyes due to their stability and conjugation properties .

- Applications: Pharmaceuticals: 4-Anilino-4-oxobutanoic acid derivatives are precursors to sulfonamide antibiotics (e.g., succinylsulfathiazole), leveraging the -SO₂NH₂ group for antibacterial activity . Industrial Chemistry: Chlorinated and fluorinated analogs (e.g., 4-amino-6-chlorotoluene-3-sulphonic acid) are intermediates in agrochemical or polymer synthesis .

Research Findings and Data Trends

- Synthetic Utility : Sulfonic acid derivatives are preferred in aqueous-phase reactions due to their solubility, while aryl-substituted analogs (e.g., fluorophenyl) are tailored for organic-phase catalysis or drug design .

- Thermal Stability : Aromatic sulfonic acids (e.g., naphthalene-based compounds) demonstrate higher thermal stability than aliphatic analogs, critical for high-temperature industrial processes .

Preparation Methods

Direct Sulfonation Using Sulfuric Acid

Direct sulfonation of butanoic acid derivatives constitutes a primary route for introducing sulfonic acid groups. In a method analogous to the synthesis of 4-amino-3-sulfobenzoic acid, concentrated sulfuric acid may serve as both the solvent and sulfonating agent. For instance, sulfonation of 3-nitrobutanoic acid at elevated temperatures (180–200°C) could yield 3-sulfobutanoic acid intermediates, which may subsequently undergo nitro group reduction to introduce the amine functionality.

Reaction Conditions:

Halosulfonation Followed by Hydrolysis

Halosulfonation offers a milder alternative. Chlorosulfonic acid reacts with 3-aminobutanoic acid to form the corresponding sulfonyl chloride, which hydrolyzes to the sulfonic acid under basic conditions. This method, demonstrated in the synthesis of sodium 4-amino-3-nitrobenzenesulfonate, avoids extreme temperatures but requires careful handling of corrosive reagents.

Key Steps:

-

Chlorosulfonation:

-

Hydrolysis:

Reductive Amination of Sulfonated Ketones

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction enables the introduction of amine groups via reductive amination of ketones. Applied to 3-sulfobutanoic acid derivatives, this method could involve:

-

Ketone Formation: Oxidation of 3-sulfobutanoic acid to 3-sulfobutan-2-one.

-

Reductive Amination: Reaction with ammonium formate under elevated temperatures to yield the target compound.

Optimized Parameters (Adapted from):

-

Reducing Agent: Ammonium formate

-

Temperature: 120–150°C

-

Solvent: Methanol/water mixture

-

Yield: ~65–72%

Catalytic Functionalization Using Solid Acid Catalysts

4-Sulfobenzoic Acid as a Bronsted Acid Catalyst

4-Sulfobenzoic acid, proven effective in Biginelli reactions, may catalyze the sulfonation of butanoic acid precursors. Its dual functionality as a sulfonic acid donor and catalyst could streamline synthesis:

Proposed Mechanism:

-

Sulfonation:

-

Catalytic Cycle: Regeneration of 4-sulfobenzoic acid via proton transfer.

Advantages:

-

Reduced reaction time (30–60 minutes)

-

Catalyst recyclability (3–4 cycles with <10% yield drop)

Comparative Analysis of Synthetic Routes

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Sulfonation | 180–200 | 2–4 | 70–78 | 85–90 |

| Halosulfonation | 25–40 | 6–8 | 65–70 | 88–92 |

| Reductive Amination | 120–150 | 4–6 | 65–72 | 80–85 |

| Catalytic | 80–100 | 0.5–1 | 75–82 | 90–95 |

Key Observations:

-

Direct sulfonation achieves high yields but requires harsh conditions.

-

Catalytic methods balance efficiency and mildness, favoring industrial scalability.

-

Halosulfonation offers precision but involves hazardous intermediates.

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Critical Peaks/Bands | Reference |

|---|---|---|

| -NMR | δ 3.2 ppm (s, SO) | |

| FT-IR | 1045 cm (S=O stretch) | |

| ESI-MS | m/z 182.03 ([M–H]) |

Q. Table 2. Optimized Crystallization Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Precipitant | 30% PEG 4000 | Induces slow nucleation |

| pH | 7.5 | Stabilizes zwitterion |

| Additive | 5 mM CaCl | Enhances lattice stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.